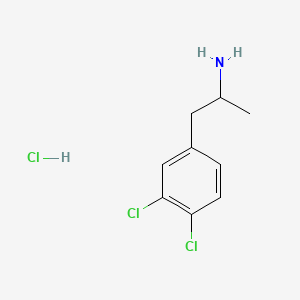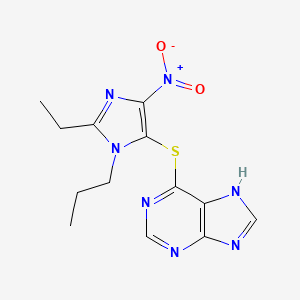
6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine is a heterocyclic compound with a molecular formula of C13H15N7O2S and a molecular weight of 333.37 g/mol . This compound features a purine core substituted with an imidazole ring, which is further functionalized with ethyl, nitro, and propyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine typically involves multi-step organic reactions. One common approach is the condensation of a suitable purine derivative with an imidazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution on the imidazole ring can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Mechanism of Action
The mechanism of action of 6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in purine metabolism, thereby affecting cellular processes. Additionally, its ability to form coordination complexes with metal ions can modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-5H-purine
- 6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine
Uniqueness
Compared to similar compounds, this compound stands out due to its unique substitution pattern on the imidazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
4526-64-1 |
|---|---|
Molecular Formula |
C13H15N7O2S |
Molecular Weight |
333.37 g/mol |
IUPAC Name |
6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H15N7O2S/c1-3-5-19-8(4-2)18-11(20(21)22)13(19)23-12-9-10(15-6-14-9)16-7-17-12/h6-7H,3-5H2,1-2H3,(H,14,15,16,17) |
InChI Key |
UXOPOAKIXAXPKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-])CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


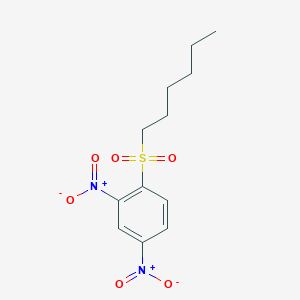
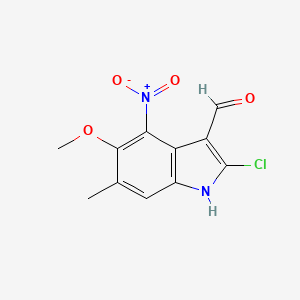
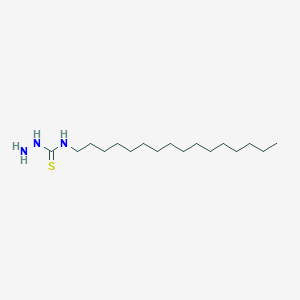
![4-[(Diphenylmethyl)sulfanyl]-3-nitropyridine-2,6-diamine](/img/structure/B13998453.png)

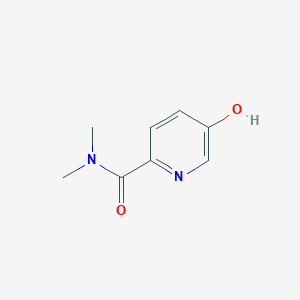
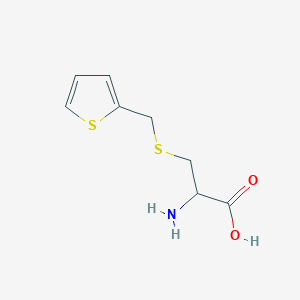
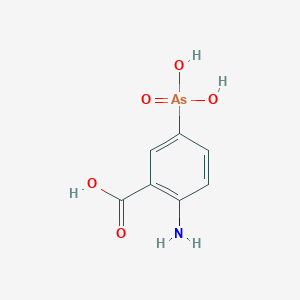
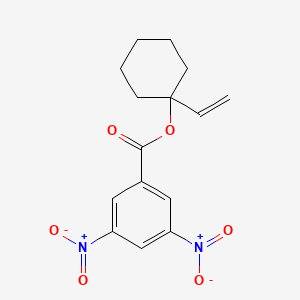

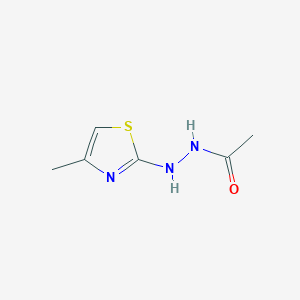

![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998531.png)
